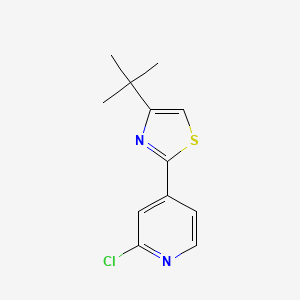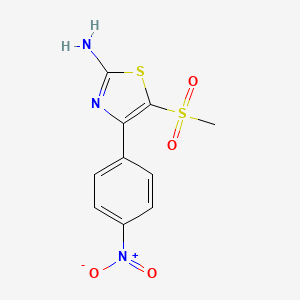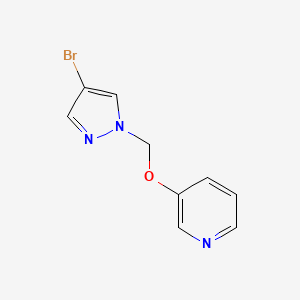
3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group linked to a 4-bromo-1H-pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Methoxylation: The 4-bromo-1H-pyrazole is then reacted with a methoxy group donor, such as methanol, under basic conditions to form the methoxy derivative.
Coupling with Pyridine: The final step involves coupling the methoxy derivative with a pyridine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.
Scientific Research Applications
3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole core but lacks the methoxy and pyridine substituents.
3-Methoxypyridine: Contains the methoxy and pyridine moieties but lacks the pyrazole ring.
Uniqueness: 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine is unique due to its combination of a brominated pyrazole ring and a methoxypyridine moiety, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methoxy]pyridine |
InChI |
InChI=1S/C9H8BrN3O/c10-8-4-12-13(6-8)7-14-9-2-1-3-11-5-9/h1-6H,7H2 |
InChI Key |
IDNQLNNWKJUAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCN2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


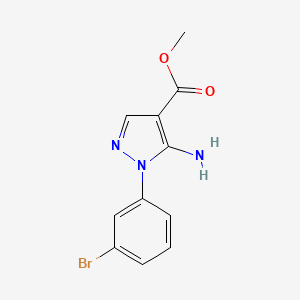

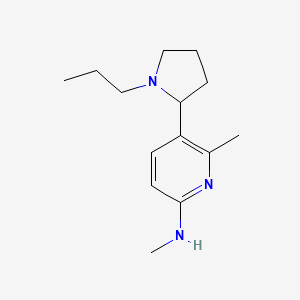


![4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11797323.png)


![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)

